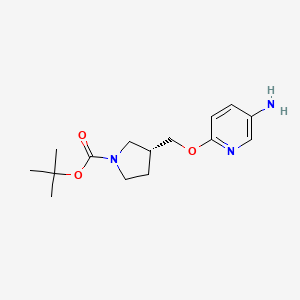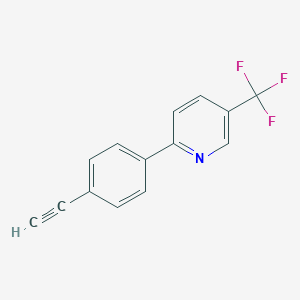
N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine: is an organic compound that features a cyclohexanamine moiety attached to a benzyl group substituted with bromine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine typically involves the following steps:
Bromination: The starting material, 3,5-bis(trifluoromethyl)benzyl bromide, is prepared by brominating 3,5-bis(trifluoromethyl)toluene using bromine in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: The brominated intermediate is then reacted with cyclohexanamine under nucleophilic substitution conditions. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 3,5-bis(trifluoromethyl)toluene are brominated in industrial reactors.
Continuous Flow Reaction: The brominated product is continuously fed into a reactor containing cyclohexanamine, where the nucleophilic substitution occurs. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives.
Applications De Recherche Scientifique
N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: The compound serves as a building block for the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets. The cyclohexanamine moiety facilitates the compound’s penetration into biological membranes, allowing it to exert its effects at the cellular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 3-Bromobenzotrifluoride
- 3,5-Bis(trifluoromethyl)benzyl bromide
Uniqueness
N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine is unique due to the presence of both bromine and trifluoromethyl groups on the benzyl moiety, combined with a cyclohexanamine group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding interactions, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3N/c15-12-7-10(6-11(8-12)14(16,17)18)9-19-13-4-2-1-3-5-13/h6-8,13,19H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGCLIGXYMIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC(=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














